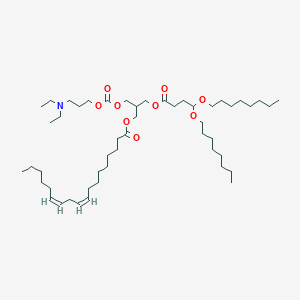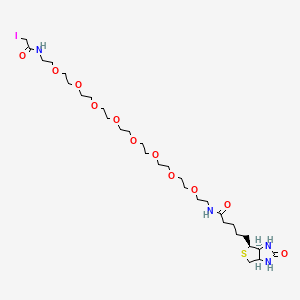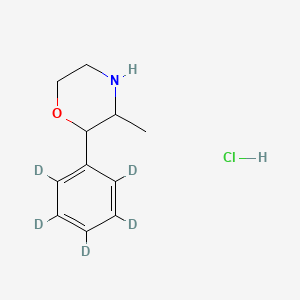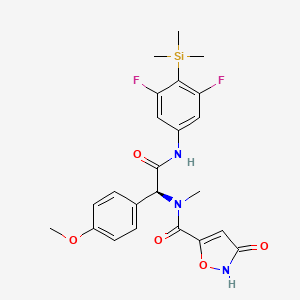
Dspe-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a biologically active phospholipid molecule. It is widely used in the field of nanotechnology and drug delivery due to its ability to form stable liposomes and micelles. The compound consists of a hydrophobic DSPE tail and a hydrophilic NHS head, making it an ideal candidate for creating amphiphilic structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DSPE-NHS is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to conjugate this compound with proteins, peptides, and other biomolecules.
Common Reagents and Conditions
The reaction between this compound and primary amines typically occurs in a buffered aqueous solution at a pH range of 7-9. Common reagents include triethylamine and dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours .
Major Products
The major product of the reaction between this compound and a primary amine is a DSPE-conjugated biomolecule. This product retains the amphiphilic properties of DSPE, making it suitable for forming liposomes and other nanostructures .
Wissenschaftliche Forschungsanwendungen
DSPE-NHS has a wide range of applications in scientific research:
Chemistry: It is used to create functionalized liposomes for drug delivery and imaging applications.
Biology: this compound is employed in the conjugation of biomolecules, such as antibodies and peptides, to liposomes for targeted delivery.
Medicine: In the medical field, this compound is used to develop liposomal formulations for the delivery of chemotherapeutic agents and other drugs.
Industry: this compound is utilized in the production of nanocarriers for various industrial applications, including cosmetics and food technology.
Wirkmechanismus
The mechanism of action of DSPE-NHS involves the formation of stable amide bonds with primary amines. This reaction allows this compound to conjugate with various biomolecules, enhancing their stability and solubility. The amphiphilic nature of this compound enables it to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): Similar to DSPE-NHS, DSPE-PEG is used to create liposomes and micelles.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-maleimide (DSPE-Mal): This compound contains a maleimide group, which reacts with thiol groups instead of primary amines.
Uniqueness
This compound is unique due to its reactive NHS ester group, which allows for efficient conjugation with primary amines. This property makes it highly versatile for creating functionalized liposomes and nanocarriers for targeted drug delivery and imaging applications .
Eigenschaften
Molekularformel |
C49H89N2O13P |
|---|---|
Molekulargewicht |
945.2 g/mol |
IUPAC-Name |
[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1 |
InChI-Schlüssel |
WTEHXKGZZJYCSX-VZUYHUTRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)


![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)
